3,3'-(furan-2-ylmethanediyl)bis(4-hydroxy-2H-chromen-2-one)

NQO1 inhibition Biscoumarin SAR Cancer chemical biology

3,3'-(Furan-2-ylmethanediyl)bis(4-hydroxy-2H-chromen-2-one) (CAS 102595-03-9) is a synthetic biscoumarin derivative in which two 4-hydroxycoumarin moieties are connected via a furan-2-ylmethanediyl linker. It belongs to the dicoumarol analogue class and has been characterized as a competitive inhibitor of human NAD(P)H:quinone oxidoreductase-1 (NQO1), an enzyme overexpressed in pancreatic and other solid tumors.

Molecular Formula C23H14O7
Molecular Weight 402.4 g/mol
CAS No. 102595-03-9
Cat. No. B14333553
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3'-(furan-2-ylmethanediyl)bis(4-hydroxy-2H-chromen-2-one)
CAS102595-03-9
Molecular FormulaC23H14O7
Molecular Weight402.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=C(C(=O)O2)C(C3=CC=CO3)C4=C(C5=CC=CC=C5OC4=O)O)O
InChIInChI=1S/C23H14O7/c24-20-12-6-1-3-8-14(12)29-22(26)18(20)17(16-10-5-11-28-16)19-21(25)13-7-2-4-9-15(13)30-23(19)27/h1-11,17,24-25H
InChIKeyDPCBACPQYAAEEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,3'-(Furan-2-ylmethanediyl)bis(4-hydroxy-2H-chromen-2-one) – A Biscoumarin NQO1 Inhibitor for Anticancer Research and Chemical Biology Procurement


3,3'-(Furan-2-ylmethanediyl)bis(4-hydroxy-2H-chromen-2-one) (CAS 102595-03-9) is a synthetic biscoumarin derivative in which two 4-hydroxycoumarin moieties are connected via a furan-2-ylmethanediyl linker. It belongs to the dicoumarol analogue class and has been characterized as a competitive inhibitor of human NAD(P)H:quinone oxidoreductase-1 (NQO1), an enzyme overexpressed in pancreatic and other solid tumors [1]. The compound was identified as part of a structure–activity relationship (SAR) study that systematically evaluated 26 coumarin-based NQO1 inhibitors, with the goal of developing agents that retain potent NQO1 inhibition while minimizing the off-target effects (superoxide generation, mitochondrial uncoupling) associated with the parent compound dicoumarol [1]. The furan heterocycle at the linker position represents a distinct structural departure from the simple methylene bridge of dicoumarol, introducing altered electronic and steric properties that have been computationally modeled via docking into the NQO1 active site (PDB 2F1O) [1].

Why 3,3'-(Furan-2-ylmethanediyl)bis(4-hydroxy-2H-chromen-2-one) Cannot Be Simply Replaced by Dicoumarol or Other Biscoumarin Analogues in NQO1-Targeted Studies


Biscoumarin NQO1 inhibitors are not interchangeable. The Nolan et al. (2007) SAR study demonstrated that linker substitution on the dicoumarol scaffold produces a >1,000-fold range in inhibitory potency against recombinant human NQO1, with IC50 values spanning from 5 nM (dicoumarol and its 7-hydroxy analogue) to >82 µM for the poorest inhibitors in the series [1]. Critically, the linker moiety does not merely modulate potency—it fundamentally alters the compound's off-target profile. Dicoumarol itself generates superoxide, decouples mitochondrial respiration, and induces apoptosis independently of NQO1 inhibition, confounding its use as a chemical probe [1][2]. The furan-2-yl linker in the target compound introduces a heteroaromatic ring with distinct hydrogen-bonding capacity and π-stacking geometry compared to the methylene bridge of dicoumarol or the phenyl/pyridyl linkers of other analogues, as evidenced by computational docking studies that show linker-dependent steric clash and altered π-stacking interactions with the FAD isoalloxazine ring in the NQO1 active site [1]. These structural differences translate into measurable differences in both on-target potency and off-target liabilities, making compound-specific validation essential for procurement decisions in chemical biology and drug discovery workflows [2].

Quantitative Differentiation Evidence for 3,3'-(Furan-2-ylmethanediyl)bis(4-hydroxy-2H-chromen-2-one) vs. Closest Structural Analogues


Linker-Dependent NQO1 Inhibitory Potency: Furan-2-yl vs. Methylene (Dicoumarol) and Other Aryl Linkers

In the Nolan et al. (2007) systematic SAR evaluation of 26 dicoumarol analogues against purified recombinant human NQO1, linker substitution was the primary determinant of inhibitory potency. Dicoumarol (1, methylene linker) and its 7-hydroxy analogue (2) both exhibited an IC50 of 5 nM in the absence of BSA, representing the most potent compounds in the series [1]. In contrast, phenyl-substituted (compound 15) and pyridyl-substituted (compound 17) linker analogues showed substantially reduced potency, with IC50 values of approximately 7.5–8 µM—a ~1,500-fold loss in activity [1]. The furan-2-ylmethanediyl analogue (the target compound) was evaluated within this same assay panel; its IC50 value falls between the extremes of the series, consistent with the general observation that non-hydrogen linkers reduce potency relative to dicoumarol, yet the heteroaromatic furan ring confers distinct electronic properties not shared by the phenyl or pyridyl congeners [1]. IC50 values were also determined in the presence of bovine serum albumin (BSA) to assess the effect of nonspecific protein binding, a relevant parameter for in vivo translation [1].

NQO1 inhibition Biscoumarin SAR Cancer chemical biology

CYP2A6 Off-Target Interaction: Quantitative Inhibition Data for the Furan-2-yl Biscoumarin

BindingDB records document that 3,3'-(furan-2-ylmethanediyl)bis(4-hydroxy-2H-chromen-2-one) inhibits cytochrome P450 2A6 (CYP2A6) in human liver microsomes, as assessed by inhibition of coumarin 7-hydroxylation. The compound exhibits an IC50 of 50 nM after 30 minutes preincubation, indicating potent CYP2A6 inhibition [1]. An irreversible inhibition mode was also characterized via double reciprocal plot analysis, yielding a Ki of 29,000 nM (29 µM) for the irreversible component [1]. This dual-mode inhibition profile—potent competitive/reversible inhibition (IC50 = 50 nM) alongside weaker irreversible inhibition (Ki = 29 µM)—is mechanistically informative and distinct from the CYP2A6 interaction profiles reported for many other coumarin derivatives [1]. For procurement decisions, this means the compound can serve as a potent CYP2A6 inhibitor in vitro but may require careful interpretation in cellular assays where both reversible and irreversible inhibition components coexist.

CYP2A6 inhibition Drug metabolism Off-target profiling

Off-Target Liability Differentiation: Superoxide Generation and Mitochondrial Effects Relative to Dicoumarol

A critical limitation of dicoumarol as an NQO1 chemical probe is its pleiotropic off-target activity: it generates intracellular superoxide, inhibits mitochondrial respiration (uncoupling), and induces apoptosis through mechanisms independent of NQO1 inhibition [1][2]. The Nolan et al. (2007) study explicitly assessed selected coumarin-based NQO1 inhibitors—including linker-substituted analogues—for superoxide formation (using dihydroethidium oxidation) and effects on mitochondrial oxygen consumption [1]. Compounds with non-hydrogen linkers (including the furan-2-yl analogue) were found to have substantially differing off-target profiles compared to dicoumarol [1]. The Scott et al. (2011) follow-up study extended this analysis to a panel of nine cell lines and confirmed that several substituted coumarins are significantly less toxic than dicoumarol, generate less intracellular superoxide, and show reduced apoptosis induction—without correlation to their NQO1 inhibitory potency [2]. This decoupling of on-target NQO1 inhibition from off-target cytotoxicity is a key differentiator for compounds in this series relative to dicoumarol.

Off-target toxicity Superoxide assay Mitochondrial respiration Chemical probe validation

Antiproliferative Activity in Human Breast Cancer MCF7 Cells: Furan-2-yl Biscoumarin vs. Class Benchmarks

ChEMBL records document that 3,3'-(furan-2-ylmethanediyl)bis(4-hydroxy-2H-chromen-2-one) has been evaluated for antiproliferative activity against human MCF7 breast adenocarcinoma cells via MTT assay after 72 hours of exposure [1]. This cell line is a standard model for hormone-responsive breast cancer and is widely used in anticancer drug screening. While the precise IC50 value from this assay requires retrieval from the parent ChEMBL document (CHEMBL2331188), the inclusion of this compound in a curated medicinal chemistry database alongside other biscoumarin derivatives enables cross-study comparison within the broader coumarin anticancer literature [1]. For context, structurally related biscoumarin derivatives have shown MCF7 antiproliferative IC50 values in the 10–100 µM range depending on linker and substitution pattern, and the furan-2-yl analogue's activity should be benchmarked against these class-level data.

Anticancer activity MCF7 breast cancer MTT assay Proliferation inhibition

BSA Shift in IC50 as a Surrogate for Plasma Protein Binding: Implications for In Vivo Translation

The Nolan et al. (2007) study systematically measured NQO1 IC50 values for all 26 biscoumarin analogues both in the absence and presence of bovine serum albumin (BSA) [1]. This experimental design explicitly addresses nonspecific protein binding—a critical parameter for translating in vitro potency to in vivo efficacy. Dicoumarol's NQO1 IC50 shifts from 5 nM (no BSA) to approximately 0.35 µM (with BSA) for the most potent analogue in the series, representing a ~70-fold rightward shift [1]. In contrast, the poorest inhibitor (compound 15) showed a shift from ~7.5 µM to ~82 µM, an ~11-fold shift [1]. The magnitude of the BSA shift varies across the compound series and is not simply proportional to lipophilicity, indicating compound-specific protein binding properties that influence free drug concentration at the target site. The furan-2-yl analogue was assayed under both conditions, and its BSA shift can be compared against the series benchmarks [1]. A smaller BSA shift would indicate lower nonspecific protein binding and potentially better translation of in vitro potency to cellular and in vivo settings.

Plasma protein binding BSA shift assay Free drug hypothesis In vitro–in vivo extrapolation

Validated Application Scenarios for Procuring 3,3'-(Furan-2-ylmethanediyl)bis(4-hydroxy-2H-chromen-2-one) Based on Quantitative Differentiation Evidence


NQO1 Chemical Probe Development Requiring Reduced Off-Target Cytotoxicity Relative to Dicoumarol

For academic and pharmaceutical research groups developing NQO1-targeted chemical probes for pancreatic cancer or other solid tumors, this compound (as a linker-substituted biscoumarin analogue) is expected to provide NQO1 inhibition with attenuated superoxide generation and mitochondrial uncoupling compared to dicoumarol, based on the class-level SAR established by Nolan et al. (2007) and Scott et al. (2011) [1][2]. The furan-2-yl linker introduces heteroaromatic character absent in the methylene-bridged parent, which computational docking suggests alters π-stacking geometry with the FAD cofactor in the NQO1 active site [1]. Researchers should request the compound-specific superoxide and mitochondrial respiration data from the full Nolan 2007 dataset to confirm the magnitude of off-target reduction relative to dicoumarol before finalizing procurement.

CYP2A6 Inhibition Studies and Drug–Drug Interaction Screening

With a CYP2A6 IC50 of 50 nM in human liver microsomes, this compound serves as a potent reference inhibitor for coumarin 7-hydroxylation-based CYP2A6 activity assays [1]. Its dual inhibition mechanism—potent reversible inhibition (IC50 = 50 nM) alongside weaker irreversible inhibition (Ki = 29 µM)—makes it a useful tool compound for laboratories investigating time-dependent CYP inhibition kinetics or requiring a high-potency CYP2A6 inhibitor for in vitro drug metabolism studies. Procurement for this application is supported by the quantitative CYP2A6 data deposited in BindingDB and ChEMBL, which can be cross-referenced against other CYP2A6 inhibitors in the same assay format (IC50 range: 330–5,900 nM) [2].

Biscoumarin SAR Libraries for Linker-Dependent Biological Profiling

Medicinal chemistry groups constructing focused biscoumarin libraries for systematic SAR exploration should include this compound specifically for its furan-2-yl linker, which represents a distinct heteroaromatic moiety not replicated by the phenyl, pyridyl, or other aryl linkers reported in the Nolan 2007 and Nolan 2009 SAR studies [1]. The compound fills a chemical space gap between the high-potency methylene-linked dicoumarol (IC50 = 5 nM) and the low-potency aryl-linked analogues (IC50 ≈ 7.5–8 µM), enabling correlation of linker electronics and geometry with both NQO1 inhibition and off-target profiles [1]. Procurement for library construction should be accompanied by request for the complete Table 1 dataset from Nolan 2007 (IC50 ± BSA for all 26 compounds) to contextualize the furan-2-yl analogue within the full SAR landscape.

In Vitro Anticancer Screening in MCF7 Breast Cancer Models

The documented antiproliferative evaluation in MCF7 human breast adenocarcinoma cells (72 h MTT assay) [1] supports procurement of this compound for breast cancer-focused phenotypic screening campaigns. Researchers should retrieve the exact IC50 value from ChEMBL document CHEMBL2331188 to compare against other biscoumarin derivatives and standard-of-care agents in the same cell line. The compound's concurrent NQO1 inhibitory activity and MCF7 antiproliferative effect make it a candidate for studies investigating the relationship between NQO1 expression, cellular redox status, and breast cancer cell proliferation, particularly given that NQO1 is differentially expressed across breast cancer subtypes.

Quote Request

Request a Quote for 3,3'-(furan-2-ylmethanediyl)bis(4-hydroxy-2H-chromen-2-one)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.